molecular formula C8H9N3O2S B13288458 6-Cyano-N-ethylpyridine-3-sulfonamide

6-Cyano-N-ethylpyridine-3-sulfonamide

Cat. No.: B13288458
M. Wt: 211.24 g/mol
InChI Key: JQTJJWBEBBNQDL-UHFFFAOYSA-N
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Description

6-Cyano-N-ethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . It is characterized by the presence of a cyano group (-CN), an ethyl group (-C₂H₅), and a sulfonamide group (-SO₂NH₂) attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-ethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (around 0-5°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Cyano-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-N-ethylpyridine-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

6-cyano-N-ethylpyridine-3-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)10-6-8/h3-4,6,11H,2H2,1H3

InChI Key

JQTJJWBEBBNQDL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(C=C1)C#N

Origin of Product

United States

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